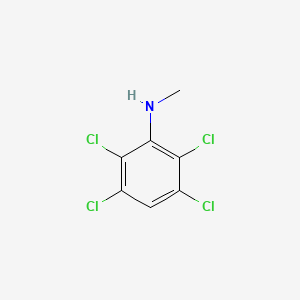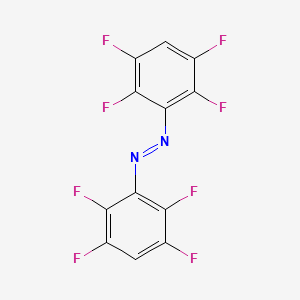
Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-: is a fluorinated derivative of azobenzene, characterized by the presence of eight fluorine atoms on the benzene rings. This compound is known for its unique photochemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro- typically involves the fluorination of azobenzene derivatives. One common method includes the reaction of azobenzene with fluorinating agents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of fluorinating agents, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted azobenzene derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro- involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s molecular structure and properties, enabling it to interact with various molecular targets and pathways . The trans isomer is generally more stable, while the cis isomer is metastable and can revert to the trans form under specific conditions .
Comparaison Avec Des Composés Similaires
Azobenzene: The parent compound without fluorine substitution.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dibromo-: A derivative with additional bromine atoms.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dicyano-: A derivative with cyano groups.
Uniqueness: Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro- is unique due to its high degree of fluorination, which imparts distinct photochemical properties and enhances its stability and reactivity compared to non-fluorinated azobenzene derivatives .
Propriétés
Numéro CAS |
2379-20-6 |
|---|---|
Formule moléculaire |
C12H2F8N2 |
Poids moléculaire |
326.14 g/mol |
Nom IUPAC |
bis(2,3,5,6-tetrafluorophenyl)diazene |
InChI |
InChI=1S/C12H2F8N2/c13-3-1-4(14)8(18)11(7(3)17)21-22-12-9(19)5(15)2-6(16)10(12)20/h1-2H |
Clé InChI |
HQSLIVCCMCKVMW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)N=NC2=C(C(=CC(=C2F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



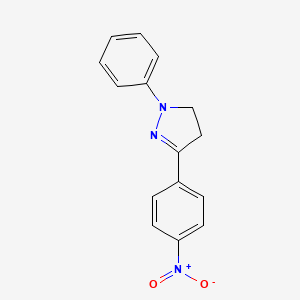
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
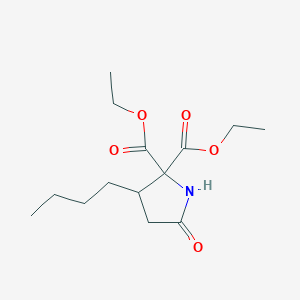
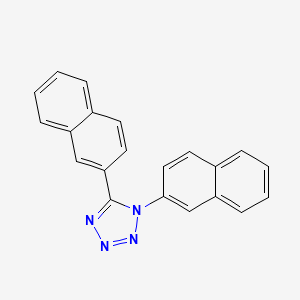
![N-{6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohex-1-en-1-yl}acetamide](/img/structure/B14737935.png)
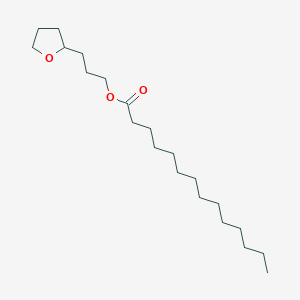
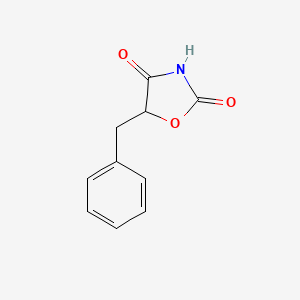

![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)

![1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14737950.png)
